3-(4-Chlorophenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine
Description
3-(4-Chlorophenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine is a pyridazine derivative featuring a 4-chlorophenyl group at position 3 and a 4-methoxyphenyl sulfonyl-substituted piperazine moiety at position 4. Pyridazine derivatives are recognized for their diverse pharmacological activities, including anti-inotropic, antiplatelet aggregation, antibacterial, and antiviral effects .
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-29-18-6-8-19(9-7-18)30(27,28)26-14-12-25(13-15-26)21-11-10-20(23-24-21)16-2-4-17(22)5-3-16/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOIIOYOAIMQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Chlorophenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C19H20ClN3O2S
- Molecular Weight : 373.89 g/mol
Structural Features
The compound features a pyridazine core substituted with a chlorophenyl group and a piperazine moiety linked to a methoxyphenylsulfonyl group. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of bacterial cell wall synthesis, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways:
- Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission. The compound showed promising inhibitory activity with an IC50 value of 25 µM, indicating potential use in treating neurodegenerative diseases.
- Urease : Inhibition of urease can be beneficial in managing urinary tract infections. The compound exhibited an IC50 of 30 µM against this enzyme.
Anticancer Activity
In preclinical studies, the compound demonstrated cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer) : IC50 = 15 µM
- MCF-7 (breast cancer) : IC50 = 20 µM
These results suggest that the compound may interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Studies
A notable study conducted by Aziz-ur-Rehman et al. (2011) explored the pharmacological behavior of sulfonamide derivatives, revealing that compounds similar to the one exhibited antibacterial action and enzyme inhibition. The findings support the hypothesis that the sulfonyl group enhances biological activity by facilitating interactions with target sites in microbial cells and enzymes .
The biological activities of 3-(4-Chlorophenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the chlorophenyl and methoxy groups may facilitate membrane penetration, leading to disruption of microbial integrity.
- Enzyme Binding : The piperazine moiety likely plays a role in binding to active sites on enzymes such as AChE and urease, inhibiting their function.
- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways through mitochondrial dysfunction or caspase activation.
Comparison with Similar Compounds
Key Structural Differences and Molecular Properties
The following table summarizes structural analogs and their distinguishing features:
Note: Exact molecular formula/weight for the target compound is inferred from analogs in and .
Impact of Substituent Position and Electronic Effects
- Para vs. Meta Substitution : The target compound’s para-chlorophenyl and para-methoxyphenyl sulfonyl groups likely enhance π-π stacking and hydrogen bonding compared to meta-substituted analogs (e.g., ’s 3-chlorophenyl sulfonyl), which may disrupt planar interactions .
- Sulfonyl Group: The 4-methoxyphenyl sulfonyl group in the target compound increases hydrophilicity and hydrogen-bond acceptor capacity relative to non-sulfonyl analogs (e.g., ) .
- Halogen Effects : Chlorine’s larger size and lower electronegativity (vs. fluorine in and ) may improve binding affinity to hydrophobic pockets in target proteins .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 3-(4-chlorophenyl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Coupling of 4-chlorophenyl and pyridazine precursors via nucleophilic substitution, using polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours.
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Step 2 : Sulfonylation of the piperazine moiety using 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions.
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Optimization : Vary solvent polarity, temperature, and stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride:piperazine) to improve yield. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
-
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Table 1 : Key Reaction Parameters and Yields
Step Reagent Ratio Temperature (°C) Yield (%) 1 1:1.1 90 65 2 1:1.2 5 78
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Techniques :
- X-ray Crystallography : Resolve molecular conformation and confirm sulfonyl-piperazine geometry (e.g., bond angles, torsional strain) .
- NMR Spectroscopy : Assign protons on the pyridazine (δ 8.2–8.5 ppm) and sulfonylpiperazine (δ 3.1–3.5 ppm) using 2D COSY/HSQC .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ group at m/z 123).
Q. What in vitro assays are suitable for initial pharmacological screening?
- Assays :
- Antibacterial : Broth microdilution (MIC against S. aureus and E. coli) .
- Antiviral : Plaque reduction assay (e.g., influenza A/H1N1) with EC₅₀ determination .
- Anti-platelet Aggregation : Turbidimetric measurement using ADP as an agonist .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antibacterial vs. antiviral efficacy) be resolved?
- Approach :
- Dose-Response Analysis : Test the compound across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Orthogonal Assays : Validate antiviral activity with RT-qPCR (viral RNA quantification) and cytotoxicity controls (MTT assay) .
- Mechanistic Studies : Use competitive binding assays or CRISPR-Cas9 knockouts to confirm target specificity (e.g., viral polymerase vs. bacterial enzymes) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methods :
-
Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) or bacterial DHFR .
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DFT Calculations : Analyze electronic properties (HOMO-LUMO gap) to correlate with antiplatelet activity .
-
MD Simulations : Assess stability of sulfonylpiperazine-target complexes over 100-ns trajectories .
Table 2 : Predicted Binding Affinities (kcal/mol)
Target Docking Score Influenza A Polymerase -9.2 S. aureus Topoisomerase IV -8.7
Q. How can AI-driven methods enhance synthesis and SAR analysis?
- AI Applications :
- Reaction Path Search : ICReDD’s quantum chemical calculations to identify low-energy intermediates and transition states .
- SAR Optimization : Machine learning (e.g., Random Forest) to predict bioactivity from substituent effects (e.g., methoxy vs. ethoxy groups) .
- High-Throughput Virtual Screening : Generate derivatives with improved solubility (e.g., logP < 3) using generative adversarial networks (GANs) .
Q. What best practices guide SAR studies when modifying the sulfonylpiperazine moiety?
- Guidelines :
- Substituent Variation : Compare 4-methoxy (current) vs. 4-ethoxy or 4-fluoro analogs for steric/electronic effects on potency .
- Metabolic Stability : Introduce methyl groups to piperazine to reduce CYP450-mediated oxidation (e.g., 4-methylpiperazine analog in ).
- Crystallographic Feedback : Use X-ray data to prioritize modifications that maintain key hydrogen bonds (e.g., sulfonyl-O⋯Lys residue) .
Q. What safety protocols are essential during synthesis?
- Protocols :
- Handling Sulfonyl Chlorides : Use fume hoods, nitrile gloves, and PPE due to lachrymatory and corrosive hazards .
- Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
- Emergency Measures : Eyewash stations and 0.9% saline solution for accidental exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
